molecular formula C17H16O5 B1236367 2',5'-Dimethoxy-3,4-dihydroxychalcone CAS No. 152809-88-6

2',5'-Dimethoxy-3,4-dihydroxychalcone

Cat. No. B1236367
CAS RN: 152809-88-6
M. Wt: 300.3 g/mol
InChI Key: FFUVITXFNNXCPG-ZZXKWVIFSA-N
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Description

2’,5’-Dimethoxy-3,4-dihydroxychalcone is a chemical compound with the molecular formula C17H16O5 . It is a type of chalcone, which are important secondary metabolites of plants that belong to the flavonoid family .


Synthesis Analysis

The synthesis of 2’,5’-Dimethoxy-3,4-dihydroxychalcone and its derivatives has been a subject of interest in various chemical syntheses . For instance, it has been used in the synthesis of new flavanoid and chalcone derivatives as antimicrobial agents . More detailed synthesis procedures and evaluations can be found in specific scientific literature .


Molecular Structure Analysis

The molecular structure of 2’,5’-Dimethoxy-3,4-dihydroxychalcone consists of two aromatic rings (rings A and B) and an enone moiety . The energy-minimized geometry of this compound has been used for the calculation of various physicochemical descriptors .


Chemical Reactions Analysis

Chalcones, including 2’,5’-Dimethoxy-3,4-dihydroxychalcone, have been found to possess a large spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties . The exact chemical reactions involving this compound would depend on the specific context and can be found in relevant scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,5’-Dimethoxy-3,4-dihydroxychalcone can be inferred from its molecular structure. It has a molecular weight of 300.31 . Other properties such as H-acceptor count, H-donor count, XlogP, retention index (chi), atomic valence connectivity index (chiV), element count, estate numbers, estate contribution, XK most hydrophilic, polar surface area, alignment-independent (AI) descriptors, etc., can be calculated based on its structure .

Scientific Research Applications

Inhibition of 5-Lipoxygenase and Cyclooxygenase

2',5'-Dimethoxy-3,4-dihydroxychalcone has demonstrated significant inhibitory effects on 5-lipoxygenase and cyclooxygenase enzymes. It shows potential in reducing inflammation, as evidenced by its ability to inhibit cyclooxygenase to a degree comparable to flufenamic acid and 5-lipoxygenase, surpassing quercetin. This compound also inhibited arachidonic acid-induced mouse ear edema more effectively than phenidone, suggesting its potential in anti-inflammatory applications (Sogawa et al., 1993).

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-5-8-17(22-2)13(10-12)14(18)6-3-11-4-7-15(19)16(20)9-11/h3-10,19-20H,1-2H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUVITXFNNXCPG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dimethoxy-3,4-dihydroxychalcone

CAS RN

152809-88-6
Record name 2',5'-Dimethoxy-3,4-dihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152809886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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